molecular formula C10H16O2 B14222138 5-Methoxynon-8-EN-3-YN-1-OL CAS No. 823792-18-3

5-Methoxynon-8-EN-3-YN-1-OL

Cat. No.: B14222138
CAS No.: 823792-18-3
M. Wt: 168.23 g/mol
InChI Key: VOGRTHDHNJRICL-UHFFFAOYSA-N
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Description

5-Methoxynon-8-EN-3-YN-1-OL is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a methoxy group, an alkyne, and an alkene within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxynon-8-EN-3-YN-1-OL typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an alkene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxynon-8-EN-3-YN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxynon-8-EN-3-YN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxynon-8-EN-3-YN-1-OL depends on its interaction with molecular targets. The presence of the methoxy group, alkyne, and alkene allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Similar in having a methoxy group but differs in the presence of an indole ring.

    Non-8-EN-3-YN-1-OL: Lacks the methoxy group but has similar alkyne and alkene functionalities.

Uniqueness

5-Methoxynon-8-EN-3-YN-1-OL is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both alkyne and alkene groups along with a methoxy group makes it a versatile compound for various applications.

Properties

CAS No.

823792-18-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

5-methoxynon-8-en-3-yn-1-ol

InChI

InChI=1S/C10H16O2/c1-3-4-7-10(12-2)8-5-6-9-11/h3,10-11H,1,4,6-7,9H2,2H3

InChI Key

VOGRTHDHNJRICL-UHFFFAOYSA-N

Canonical SMILES

COC(CCC=C)C#CCCO

Origin of Product

United States

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